molecular formula C19H20F2N2O3S B2676362 N-(2,4-difluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021073-99-3

N-(2,4-difluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2676362
CAS RN: 1021073-99-3
M. Wt: 394.44
InChI Key: YOQORVWDQSXNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as DFP-10825, is a novel compound with potential applications in scientific research. It is a small molecule inhibitor of protein-protein interactions and has been shown to have promising results in preclinical studies.

Scientific Research Applications

Synthesis and Biological Activity

  • A series of N-substituted derivatives of acetamide with a piperidine moiety were synthesized and evaluated for their activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. These compounds displayed promising activity, indicating their potential in therapeutic applications, particularly in the treatment of conditions associated with enzyme dysfunction (H. Khalid et al., 2014).

Antibacterial Potential

  • Another study focused on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The findings showed that these compounds are moderate inhibitors but more active against Gram-negative bacterial strains, with one derivative being identified as a particularly active growth inhibitor (Kashif Iqbal et al., 2017).

Pharmacological Evaluation

  • A new series of N-substituted derivatives of acetamide were designed and synthesized, featuring multifunctional moieties. These compounds were assessed for their antibacterial and anti-enzymatic potential, alongside their hemolytic activity. The study uncovered compounds with good inhibitory properties against gram-negative bacterial strains and low potential against the lipoxygenase enzyme, contributing valuable information about the cytotoxic behavior of these molecules (K. Nafeesa et al., 2017).

properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c20-14-9-10-18(17(21)12-14)22-19(24)13-15-6-4-5-11-23(15)27(25,26)16-7-2-1-3-8-16/h1-3,7-10,12,15H,4-6,11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQORVWDQSXNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.